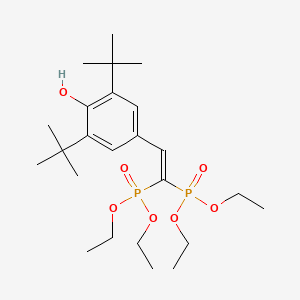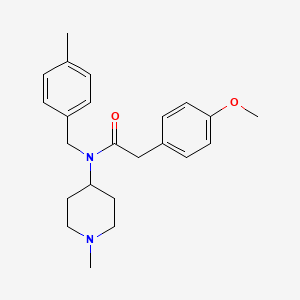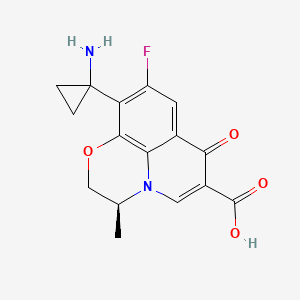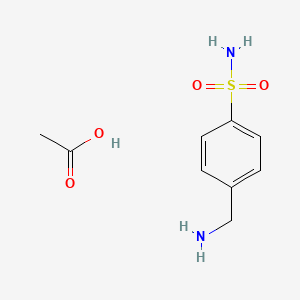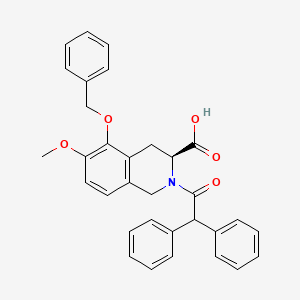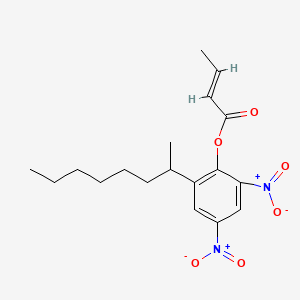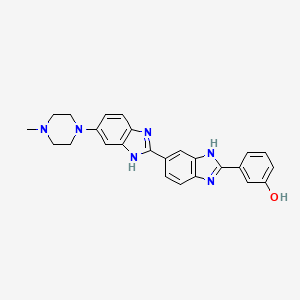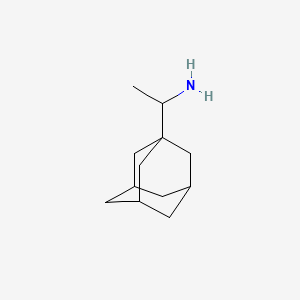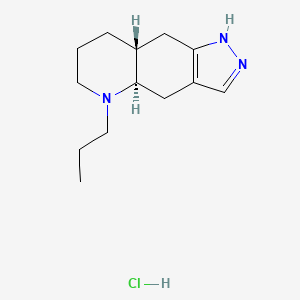
Hidrocloruro de quinpirole
Descripción general
Descripción
El (-)-Clorhidrato de quinpiról es un compuesto químico conocido por su papel como agonista del receptor de dopamina. Es ampliamente utilizado en la investigación científica para estudiar los efectos de la dopamina en el sistema nervioso central. El compuesto es particularmente significativo en los campos de la neurofarmacología y la neurociencia conductual.
Aplicaciones Científicas De Investigación
Química
En química, el (-)-Clorhidrato de quinpiról se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas de la dopamina y sus interacciones con otras sustancias químicas.
Biología
Biológicamente, se utiliza para investigar el papel de la dopamina en varios procesos fisiológicos, incluido el control motor, la recompensa y la adicción .
Medicina
En medicina, el (-)-Clorhidrato de quinpiról se emplea en estudios preclínicos para comprender los mecanismos de enfermedades como la enfermedad de Parkinson y la esquizofrenia. Ayuda en el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores de dopamina .
Industria
Industrialmente, el compuesto se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el descubrimiento y desarrollo de fármacos .
Mecanismo De Acción
El (-)-Clorhidrato de quinpiról ejerce sus efectos uniéndose a los receptores de dopamina, particularmente a los subtipos D2 y D3. Esta unión activa las vías de señalización intracelular que modulan la liberación de neurotransmisores y la actividad neuronal. La acción del compuesto en estos receptores lo convierte en una herramienta valiosa para estudiar la señalización dopaminérgica y sus implicaciones en varios trastornos neurológicos .
Análisis Bioquímico
Biochemical Properties
Quinpirole hydrochloride interacts with D2 and D3 dopamine receptor subtypes . It exhibits high affinity for these receptors, and its binding in rat brain was found to be saturable, and dependent on temperature, membrane concentration, sodium concentration, and guanine nucleotides .
Cellular Effects
Quinpirole hydrochloride influences cell function by acting on D2 and D3 dopamine receptors. It has been shown to increase locomotion and sniffing behavior in mice . In rats, quinpirole hydrochloride has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder .
Molecular Mechanism
Quinpirole hydrochloride exerts its effects at the molecular level by acting as a selective D2 and D3 receptor agonist . This means it binds to these receptors and activates them, influencing the behavior of the cell.
Temporal Effects in Laboratory Settings
The effects of quinpirole hydrochloride have been studied over time in laboratory settings. For example, chronic treatment with quinpirole hydrochloride has been shown to induce compulsive checking behavior in rats .
Dosage Effects in Animal Models
The effects of quinpirole hydrochloride vary with different dosages in animal models. For instance, in a study on rats, compulsive checking behavior was induced by chronic treatment with quinpirole hydrochloride .
Metabolic Pathways
It is known to interact with D2 and D3 dopamine receptors, which play a key role in the dopaminergic system .
Transport and Distribution
It is known to bind to D2 and D3 dopamine receptors, which are found in various regions of the brain .
Subcellular Localization
Given its role as a D2 and D3 receptor agonist, it is likely to be found in areas of the cell where these receptors are located .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (-)-Clorhidrato de quinpiról típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye el uso de derivados de piridina, que sufren una serie de reacciones que incluyen alquilación, reducción y ciclización para formar el producto deseado . Las condiciones de reacción a menudo requieren catalizadores y disolventes específicos para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de (-)-Clorhidrato de quinpiról sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados para mantener una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
El (-)-Clorhidrato de quinpiról experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Sustitución: Puede experimentar reacciones de sustitución nucleofílica, particularmente en el átomo de nitrógeno.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinona y amina, que son útiles en estudios químicos y farmacológicos adicionales .
Comparación Con Compuestos Similares
Compuestos Similares
Apomorfina: Otro agonista de la dopamina utilizado en el tratamiento de la enfermedad de Parkinson.
Bromocriptina: Un agonista de la dopamina utilizado para tratar la hiperprolactinemia y la enfermedad de Parkinson.
Singularidad
El (-)-Clorhidrato de quinpiról es único en su alta selectividad para los receptores de dopamina D2 y D3, lo que lo hace particularmente útil para la investigación centrada en estos subtipos de receptores específicos. Sus propiedades farmacocinéticas también permiten estudios detallados de la señalización dopaminérgica con efectos mínimos fuera del objetivo .
Propiedades
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVRVJTYPKTHX-HTMVYDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045519 | |
| Record name | Quinpirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85798-08-9 | |
| Record name | (-)-Quinpirole hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinpirole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINPIROLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quinpirole hydrochloride?
A1: Quinpirole hydrochloride functions as a selective dopamine D2 receptor agonist [, , , , ]. It exerts its effects by binding to and activating these receptors, mimicking the action of dopamine, a critical neurotransmitter in the brain [].
Q2: How does Quinpirole hydrochloride's action on D2 receptors translate into its potential therapeutic effects?
A2: Due to its selective D2 receptor agonism, Quinpirole hydrochloride has been explored for its potential in treating Parkinson's disease []. By stimulating D2 receptors in areas of the brain affected by dopamine depletion, it aims to restore dopaminergic signaling and alleviate motor symptoms.
Q3: Are there differences in Quinpirole hydrochloride's effects depending on its location of action in the brain?
A3: Research suggests regional differences in Quinpirole hydrochloride's effects. For instance, studies in rats have shown that while it stimulates prolactin release from the pituitary gland, it can inhibit dopamine release in the striatum, a brain region crucial for motor control [, , ].
Q4: What is the significance of Quinpirole hydrochloride's selectivity for D2 receptors over D1 receptors?
A4: Quinpirole hydrochloride's D2 selectivity is important because it allows researchers to tease apart the distinct roles of D1 and D2 receptors in various physiological processes. Studies have shown that Quinpirole hydrochloride's effects on motor activity differ from those of D1 agonists, highlighting the unique functions of these receptor subtypes [].
Q5: How does Quinpirole hydrochloride influence pain processing, and what is the role of dopamine receptors in this context?
A5: Intriguingly, Quinpirole hydrochloride has demonstrated analgesic properties in animal models []. Its ability to enhance the analgesic effects of electroacupuncture and l-tetrahydropalmatine suggests an interplay between D2 receptors and endogenous pain modulation systems [].
Q6: Can Quinpirole hydrochloride's effects be blocked, and if so, how?
A6: Yes, the effects of Quinpirole hydrochloride, being a D2 agonist, can be blocked by dopamine D2 antagonists like sulpiride. This antagonism effectively reverses the inhibitory effects of Quinpirole hydrochloride on dopamine release, confirming its action on D2 receptors [].
Q7: How does the structural analog of Quinpirole hydrochloride, (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline, relate to its synthesis?
A7: The compound (-)-trans-4aR,8aR-1-propyl-6-oxo-decahydroquinoline serves as a crucial precursor in the synthesis of Quinpirole hydrochloride []. This synthetic pathway highlights the importance of specific stereochemistry in achieving the desired biological activity of Quinpirole hydrochloride.
Q8: Beyond Parkinson's disease and pain, are there other potential applications being investigated for Quinpirole hydrochloride?
A8: Research has explored Quinpirole hydrochloride's effects on obsessive-compulsive disorder (OCD) symptoms in animal models []. While preliminary, these findings suggest that D2 receptor modulation by Quinpirole hydrochloride might influence behavioral patterns associated with OCD.
Q9: What analytical techniques are commonly employed to study Quinpirole hydrochloride?
A9: Fast-scan cyclic voltammetry stands out as a valuable technique in dissecting the functional effects of Quinpirole hydrochloride on dopamine release and uptake in specific brain regions []. This method allows for real-time monitoring of neurochemical changes induced by the drug.
Q10: Are there known instances where Quinpirole hydrochloride's effects are not solely mediated by D2 receptors?
A10: Research suggests that at higher concentrations, Quinpirole hydrochloride might exert actions independent of its D2 receptor agonism. For instance, some studies indicate potential effects on dopamine uptake in the brain that are not solely explained by D2 receptor activation [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


